(Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enethioamide
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Overview
Description
(Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enethioamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of chloro, fluoro, and cyano functional groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enethioamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding 2-cyano-3-(2-chloro-6-fluorophenyl)acrylonitrile. This intermediate is then reacted with a thioamide derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
(Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets. The cyano and thioamide groups are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorophenylacetonitrile
- 2-chloro-6-fluorophenethylamine
- 2-chloro-6-fluorophenylacetic acid
Uniqueness
What sets (Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enethioamide apart from similar compounds is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. The presence of both cyano and thioamide groups allows for a broader range of chemical transformations and biological interactions compared to its analogs.
Properties
IUPAC Name |
(Z)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2S/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-4H,(H2,14,15)/b6-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQIHBADZDZGPN-XQRVVYSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=S)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C(=S)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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